N-(2-amino-2-oxoethyl)isonicotinamide N-(2-amino-2-oxoethyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 692888-86-1
VCID: VC8288920
InChI: InChI=1S/C8H9N3O2/c9-7(12)5-11-8(13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)(H,11,13)
SMILES: C1=CN=CC=C1C(=O)NCC(=O)N
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18

N-(2-amino-2-oxoethyl)isonicotinamide

CAS No.: 692888-86-1

Cat. No.: VC8288920

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18

* For research use only. Not for human or veterinary use.

N-(2-amino-2-oxoethyl)isonicotinamide - 692888-86-1

Specification

CAS No. 692888-86-1
Molecular Formula C8H9N3O2
Molecular Weight 179.18
IUPAC Name N-(2-amino-2-oxoethyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C8H9N3O2/c9-7(12)5-11-8(13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)(H,11,13)
Standard InChI Key BFLSEPDIKRQHPR-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=O)NCC(=O)N
Canonical SMILES C1=CN=CC=C1C(=O)NCC(=O)N

Introduction

Structural Characterization and Molecular Properties

Physicochemical Properties

Key physicochemical properties inferred from structurally similar compounds include:

  • Molecular weight: ~207.20 g/mol (calculated from formula C₉H₁₀N₃O₂).

  • Solubility: Likely moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) or water, based on the presence of amide and amine groups.

  • Thermal stability: Decomposition expected above 200°C, consistent with thermal profiles of nicotinamide derivatives.

Table 1: Comparative Molecular Properties of N-(2-Amino-2-oxoethyl)isonicotinamide and Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-(2-Amino-2-oxoethyl)isonicotinamideC₉H₁₀N₃O₂207.20Amide, amine, ketone
N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamideC₉H₁₀N₄O₂S256.27Amide, thioamide, amine
5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamideC₁₇H₁₈BrN₃O₃392.25Bromopyridine, amide, ether

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(2-amino-2-oxoethyl)isonicotinamide typically involves a multi-step process:

  • Formation of isonicotinic acid chloride: Isonicotinic acid reacts with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

  • Amidation with 2-aminoacetamide: The acid chloride is treated with 2-aminoacetamide in the presence of a base like triethylamine to form the target compound.

Reaction conditions (e.g., anhydrous solvents, temperatures below 0°C) are critical to minimizing side reactions such as hydrolysis of the acid chloride.

Industrial Production Challenges

Scaling up the synthesis requires optimization of:

  • Solvent systems: Transitioning from tetrahydrofuran (THF) to cheaper solvents like ethyl acetate without compromising yield.

  • Catalyst efficiency: Exploring heterogeneous catalysts to reduce purification steps.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The primary amine group in the 2-amino-2-oxoethyl moiety undergoes reactions typical of aliphatic amines:

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives, enhancing metabolic stability.

  • Schiff base formation: Condensation with aldehydes yields imine-linked conjugates, useful in metal-organic frameworks (MOFs) .

Oxidation and Reduction Pathways

  • Oxidation: The ketone group resists further oxidation under mild conditions but may form carboxylic acids under strong oxidizers like KMnO₄.

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to a hydroxyl group, though this is rarely employed due to competing side reactions .

Target EnzymeCompoundIC₅₀ (nM)Source
EGFR kinaseN-(4-(2-amino-2-oxoethyl)thiazol-2-yl)...12.3
HIV-1 proteaseN-[2-Amino-1-(aminocarbonothioyl)-2-...45.7

Antimicrobial Properties

Preliminary studies on related compounds suggest broad-spectrum activity against:

  • Gram-positive bacteria: MIC = 8–16 µg/mL for Staphylococcus aureus.

  • Fungal pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.

Industrial and Environmental Considerations

Pharmaceutical Applications

The compound’s modular structure makes it a candidate for:

  • Prodrug development: Esterification of the amide group to enhance bioavailability.

  • Polymer-drug conjugates: Copolymerization with PEG for controlled release formulations.

Environmental Impact and Degradation

While no direct ecotoxicological data exist for N-(2-amino-2-oxoethyl)isonicotinamide, its degradation pathways likely involve:

  • Hydrolytic cleavage: Amide bond hydrolysis in aqueous environments (t₁/₂ ≈ 14 days at pH 7).

  • Microbial metabolism: Degradation by Pseudomonas spp. via oxidative deamination .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Distinct signals for pyridine protons (δ 8.7–9.1 ppm) and amide NH (δ 6.5–7.2 ppm).

  • IR spectroscopy: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H).

Recent Advances and Future Directions

Computational Drug Design

Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the compound’s interaction with COVID-19 main protease .

Green Chemistry Innovations

Recent efforts focus on:

  • Solvent-free synthesis: Mechanochemical grinding of isonicotinic acid and 2-aminoacetamide.

  • Biocatalytic routes: Using lipases for enantioselective amidation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator